molecular formula C8H5N3O B3349392 1H-Pyrazolo[3,4-e]benzoxazole CAS No. 217526-14-2

1H-Pyrazolo[3,4-e]benzoxazole

Cat. No.: B3349392
CAS No.: 217526-14-2
M. Wt: 159.14 g/mol
InChI Key: KILWPWKXLHERSW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-e]benzoxazole (CAS 217526-14-2) is a chemical compound with the molecular formula C8H5N3O . This fused heterocyclic structure incorporates both pyrazole and benzoxazole motifs, which are classes of compounds known to exhibit a wide spectrum of valuable properties in medicinal and materials chemistry. Specifically, pyrazole derivatives are frequently investigated for their diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects . Similarly, benzoxazole derivatives have been reported to possess significant antimicrobial and anticancer activities . The specific research applications and biological activity profile for this compound are an active area of exploration. Researchers are investigating this scaffold and its derivatives to elucidate its specific mechanism of action and full potential in various fields. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-e][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILWPWKXLHERSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611306
Record name 1H-[1,3]Oxazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217526-14-2
Record name 1H-[1,3]Oxazolo[5,4-g]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 1h Pyrazolo 3,4 E Benzoxazole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

The core structure of 1H-Pyrazolo[3,4-e]benzoxazole presents two logical points for disconnection, leading to distinct synthetic strategies. These approaches involve either the formation of the benzoxazole (B165842) ring onto a pre-functionalized pyrazole (B372694) or the construction of the pyrazole ring onto an existing benzoxazole moiety. A third, more convergent approach, involves multi-component reactions.

Formation of the Benzoxazole Ring onto a Pre-existing Pyrazole Moiety

This common strategy involves the initial synthesis of a pyrazole ring bearing substituents that can be elaborated into the benzoxazole portion of the final molecule. A key intermediate in this approach is a pyrazole derivative with ortho-disposed amino and hydroxyl functionalities on an adjacent aromatic ring, which can then undergo cyclization to form the benzoxazole ring.

A typical disconnection involves breaking the O-C and N-C bonds of the oxazole (B20620) ring. This leads back to a substituted aminophenol attached to the pyrazole core. For instance, the synthesis can start from a suitably substituted pyrazole carboxylic acid. This acid is then coupled with an o-aminophenol derivative, followed by a cyclization step, often under acidic or dehydrating conditions, to yield the final pyrazolo[3,4-e]benzoxazole scaffold.

Formation of the Pyrazole Ring onto a Pre-existing Benzoxazole Moiety

Alternatively, the synthesis can commence with a pre-formed benzoxazole ring that is subsequently functionalized to allow for the construction of the pyrazole ring. This strategy often involves introducing reactive groups onto the benzoxazole core that can participate in cyclization reactions to form the five-membered pyrazole ring.

One retrosynthetic disconnection breaks the N-N and C-C bonds of the pyrazole ring. This approach might start with a benzoxazole derivative containing a ketone or an aldehyde group adjacent to a reactive site. Reaction with a hydrazine (B178648) derivative can then initiate a condensation and subsequent cyclization to form the fused pyrazole ring. nih.govmdpi.com For example, a benzoxazole with a β-dicarbonyl or an α,β-unsaturated carbonyl moiety can serve as a precursor for reaction with various hydrazines to construct the pyrazole ring. nih.govmdpi.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex heterocyclic structures like pyrazolo[3,4-e]benzoxazole and its analogs. thieme-connect.denih.govnih.gov These one-pot syntheses involve the simultaneous reaction of three or more starting materials to form the final product, often with high bond-forming efficiency. thieme-connect.denih.gov

For the synthesis of related pyrazolo-fused systems, MCRs have been successfully employed. thieme-connect.denih.govresearchgate.net A hypothetical MCR approach for this compound could involve the condensation of a substituted o-aminophenol, a pyrazolone (B3327878) derivative, and an aldehyde or another suitable carbonyl compound. The versatility of MCRs allows for the rapid generation of a library of derivatives by varying the individual components. nih.gov

Classical and Modern Synthetic Protocols

The construction and functionalization of the this compound scaffold are achieved through a variety of established and contemporary synthetic methods. These include classical condensation and cyclization reactions, as well as modern cross-coupling techniques for introducing further molecular complexity.

Condensation Reactions and Cyclization Pathways

Condensation and cyclization are fundamental reactions in the synthesis of both the benzoxazole and pyrazole ring systems.

The formation of the benzoxazole ring typically involves the condensation of an o-aminophenol with a carboxylic acid derivative (such as an acid chloride or ester) or an aldehyde, followed by cyclodehydration. organic-chemistry.org Various catalysts and reaction conditions can be employed to facilitate this process, including the use of polyphosphoric acid (PPA) or other dehydrating agents. researchgate.net Domino condensation/cyclization reactions provide an efficient route to 2-substituted benzoxazoles. researchgate.net

The pyrazole ring is commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govmdpi.comresearchgate.net The regioselectivity of this reaction can often be controlled by the choice of substrates and reaction conditions. nih.govresearchgate.net Vilsmeier-Haack reaction conditions can be used to introduce a formyl group onto a pyrazole, which can then be further elaborated. nih.govmdpi.com Another powerful method is the 1,3-dipolar cycloaddition of a nitrile imine with an appropriate dipolarophile. nih.govmdpi.com

Starting MaterialsReagents/ConditionsProductReference(s)
o-Aminophenol, Carboxylic Acid/AldehydePPA, Dehydrating agentsBenzoxazole ring organic-chemistry.orgresearchgate.net
1,3-Dicarbonyl compound, HydrazineAcid or base catalysisPyrazole ring nih.govmdpi.comresearchgate.net
Hydrazone, Diethyl dioxalateBasePyrazole-3-carboxylate mdpi.com
o-HaloanilidesCuI, 1,10-phenanthroline (B135089)Benzoxazole ring organic-chemistry.org

Cross-Coupling Methodologies for Scaffold Functionalization

Modern cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, allowing for the introduction of a wide range of substituents. researchgate.netrsc.orguni-muenchen.de These reactions, often catalyzed by palladium or copper, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netacs.orgnih.gov

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate and is widely used to form C-C bonds, for instance, to attach aryl or heteroaryl groups to the pyrazolobenzoxazole core. researchgate.netnih.govnih.gov

Heck Coupling: This reaction forms a C-C bond between an alkene and an organic halide. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted derivatives. researchgate.netacs.org

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of various amine functionalities. rsc.orgnih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. researchgate.net

These methodologies are typically applied to halo-substituted pyrazolobenzoxazoles, which can be prepared through various synthetic routes. The site-selectivity of these reactions on polyhalogenated substrates can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Coupling ReactionReactantsCatalyst/LigandBond FormedReference(s)
Suzuki-MiyauraOrganoboron compound, Organic halidePd catalyst (e.g., Pd(PPh₃)₄)C-C researchgate.netnih.govnih.gov
HeckAlkene, Organic halidePd catalystC-C researchgate.net
SonogashiraTerminal alkyne, Organic halidePd/Cu catalystC-C (alkynyl) researchgate.netacs.org
Buchwald-HartwigAmine, Organic halidePd catalyst, Ligand (e.g., phosphine-based)C-N rsc.orgnih.gov
StilleOrganotin compound, Organic halidePd catalystC-C researchgate.net

Catalyst Systems and Reaction Conditions

The selection of an appropriate catalyst system and the optimization of reaction conditions are paramount for the successful synthesis of this compound and its derivatives. These factors directly influence reaction rates, yields, and selectivity. The primary approaches involve acid catalysis, transition-metal catalysis, and the use of novel media like ionic liquids.

Acid catalysis is a fundamental strategy for constructing the benzoxazole ring system, typically through the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable reaction partner. In the context of pyrazolobenzoxazoles, this often involves the reaction of a pyrazole derivative bearing a carboxylic acid or related functional group with a substituted 2-aminophenol.

Brønsted acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for this transformation. amazonaws.com For instance, the synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives has been achieved through a reductive amination reaction where p-TSA was used as a catalyst in a solvent-free environment. amazonaws.com The acid facilitates the dehydration and ring closure steps. Other acids, such as polyphosphoric acid (PPA), have also been employed for the synthesis of various benzoxazole derivatives, indicating their potential applicability in the construction of the target pyrazolo-fused system. researchgate.net The use of PEG-SO3H, a recyclable and efficient solid acid catalyst, has been demonstrated for benzoxazole synthesis from 2-aminophenols and benzoic acids or aldehydes, offering a greener alternative. arabjchem.org

The general mechanism involves the protonation of the carbonyl group of the pyrazole-based precursor, which enhances its electrophilicity and facilitates the nucleophilic attack by the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization with the elimination of water to form the stable benzoxazole ring.

Table 1: Examples of Acid Catalysts in Benzoxazole Synthesis

Catalyst Reactants Key Features Reference
p-Toluenesulfonic acid (p-TSA) 2-hydrazinyl-5-methyl-1,3-benzoxazole and 3-aminocrotonitrile Mild protocol, solvent-free conditions. amazonaws.com amazonaws.com
Polyphosphoric acid (PPA) 2-Aminophenol and carboxylic acids Effective for cyclization, often requires higher temperatures. researchgate.net
PEG-SO3H 2-Aminophenol and benzoic acids/aldehydes Recyclable solid acid catalyst, environmentally benign. arabjchem.org arabjchem.org

Transition metal catalysis provides powerful and versatile methods for forming C-O and C-N bonds, which are crucial for the assembly of heterocyclic systems like this compound. Copper- and palladium-based catalysts are most prominent in this area.

Copper-catalyzed methods are particularly well-suited for intramolecular C-O bond formation. A general approach for benzoxazole synthesis involves the copper-catalyzed cyclization of ortho-haloanilides. nih.gov This strategy could be adapted for the target scaffold by using an ortho-halobenzamide derivative bearing a pyrazole moiety. The reaction typically employs a Cu(I) source, such as CuI, in the presence of a ligand like 1,10-phenanthroline and a base. The reaction is believed to proceed through an oxidative addition/reductive elimination pathway. nih.gov Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles, offering advantages in catalyst recovery and reuse. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis. Direct C-H arylation of a preformed benzoxazole with a halogenated pyrazole, or vice-versa, could be a viable route. For instance, NHC-Pd(II)-Im complexes have been shown to catalyze the direct C-H arylation of benzoxazoles with aryl chlorides. organic-chemistry.org

Table 2: Transition Metal Catalysts in Related Heterocycle Synthesis

Catalyst System Reaction Type Substrates Relevance Reference
CuI / 1,10-phenanthroline Intramolecular Cyclization ortho-Haloanilides Formation of the benzoxazole ring. nih.gov nih.gov
CuO nanoparticles Intramolecular Cyclization o-Bromoaryl derivatives Heterogeneous catalysis for benzoxazole ring formation. organic-chemistry.org organic-chemistry.org
Rh(III)/Cu(II) C-H Activation/Annulation Ethyl benzimidates and nitrosobenzenes Synthesis of fused pyrazoles (indazoles). nih.gov nih.gov

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents, often acting as both the solvent and catalyst. nih.govresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them highly suitable for heterocyclic synthesis. nih.gov

For the synthesis of benzoxazole derivatives, various ionic liquids have been employed. For example, the Brønsted acidic ionic liquid [Et3NH][HSO4] has been used to promote the one-pot synthesis of 1,3-benzoxazoles with substituted thiazolidinone moieties under solvent-free conditions. bepls.com This methodology is noted for its efficiency, short reaction times, and the reusability of the ionic liquid. bepls.com Another approach involves using magnetic nanoparticles functionalized with a Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound irradiation, which further enhances the green credentials of the process. nih.gov The use of basic ionic liquids, such as 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate, has been reported for the synthesis of pyrazolo-fused systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, highlighting their versatility. jchemrev.com

The application of these ionic liquid-based systems to the synthesis of this compound could offer significant advantages, including enhanced reaction rates, simplified product isolation, and catalyst recycling. researchgate.netbepls.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern organic chemistry. For the synthesis of this compound, key green strategies include the use of solvent-free reaction environments and energy-efficient techniques like microwave irradiation. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. nih.gov

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification procedures. Several synthetic routes to benzoxazole and pyrazole derivatives have been successfully adapted to solvent-free protocols.

The synthesis of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives, for example, has been accomplished by grinding the reactants with p-toluenesulfonic acid in a mortar and pestle at room temperature, completely avoiding the use of a solvent. amazonaws.com Similarly, the synthesis of 1,3-benzoxazoles incorporating thiazolidinone moieties has been achieved using the ionic liquid [Et3NH][HSO4] as a catalyst under solvent-free conditions at 80°C. bepls.com The use of solid inorganic supports in conjunction with microwave activation also provides an effective solvent-free method for synthesizing various heterocyclic compounds. cem.com These examples demonstrate the feasibility of applying solvent-free conditions to the synthesis of the this compound scaffold, leading to more environmentally and economically favorable processes.

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and often improving yields compared to conventional heating methods. researchgate.net The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. researchgate.nettandfonline.com

This technique has been widely applied to the synthesis of benzoxazoles and pyrazoles. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot multi-component reaction showed significantly shortened reaction times and higher yields under microwave irradiation compared to conventional heating. mdpi.comnih.gov The synthesis of 2-aryl benzoxazoles from o-aminophenol and aromatic aldehydes has been efficiently carried out under microwave irradiation in the presence of various catalysts, including MnO2 nanoparticles. researchgate.net A particularly green approach combines microwave heating with a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a catalyst for benzoxazole synthesis, which allows for rapid, solvent-free reactions and catalyst recycling. mdpi.com These established microwave-assisted protocols provide a strong foundation for developing rapid and efficient syntheses of this compound and its derivatives.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Heterocyclic System Conditions (Conventional) Conditions (Microwave) Key Advantage of MW Reference
6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines 180°C, 20 min (70-76% yield) Solvent-free, 2 min (88-93% yield) Drastically reduced time, increased yield. tandfonline.com
Pyrazolo[3,4-b]pyridines Reflux in acetic acid (>48 h) Acetic acid, short time (e.g., 20 min) Significant reduction in reaction time. tandfonline.commdpi.com
5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles Reflux (prolonged duration) 100 W, 70°C, 4 min (82-96% yield) Rapid synthesis with high yields. dergipark.org.tr

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical synthesis, atom economy and reaction efficiency are paramount principles. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. chemistry-teaching-resources.comnwnu.edu.cn High atom economy is characteristic of rearrangement and addition reactions, while substitution and elimination reactions are inherently less atom-economical due to the generation of byproducts. chemistry-teaching-resources.com

The efficiency of a synthesis is not solely determined by the percentage yield but also by the intrinsic nature of the reactions employed. chemistry-teaching-resources.com For instance, a reaction with a high yield might still have poor atom economy if it produces a significant amount of waste. primescholars.comchemistry-teaching-resources.com Therefore, the development of synthetic routes that maximize the incorporation of starting materials into the final product is a key goal in green chemistry. jocpr.com

Several strategies can be employed to improve the atom economy and efficiency of synthesizing pyrazolo[3,4-e]benzoxazole derivatives. These include the use of catalytic processes, multicomponent reactions, and reaction conditions that minimize waste. nwnu.edu.cnmdpi.com For example, a unique electrochemical four-component reaction has been developed for the synthesis of oxazole derivatives, which boasts high atom economy by avoiding the need for catalysts or external oxidants. rsc.org Similarly, multicomponent reactions for the synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones have been shown to be efficient and regioselective. nih.gov

The table below illustrates how different reaction types can impact atom economy in the synthesis of heterocyclic compounds.

Reaction TypeGeneral Atom EconomyRationale
Addition ReactionsHighAll reactant atoms are incorporated into the final product. chemistry-teaching-resources.com
Rearrangement ReactionsHighAtoms within a molecule are rearranged, with no loss of atoms. chemistry-teaching-resources.com
Substitution ReactionsModerate to LowA portion of the reactant molecule is replaced by another group, generating byproducts. chemistry-teaching-resources.com
Elimination ReactionsLowAtoms are removed from a molecule to form a double or triple bond, resulting in the loss of a small molecule as a byproduct. chemistry-teaching-resources.com

By prioritizing addition and rearrangement reactions and designing efficient catalytic and multicomponent strategies, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of complex molecules like this compound often presents challenges related to regioselectivity and stereoselectivity. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while stereoselectivity is the preferential formation of one stereoisomer.

In the synthesis of pyrazole-containing heterocycles, regioselectivity is a critical consideration, particularly when using unsymmetrical starting materials. For instance, the reaction of unsymmetrical 1,3-dicarbonyl compounds with 5-aminopyrazoles can lead to the formation of two different regioisomers of 1H-pyrazolo[3,4-b]pyridines. mdpi.com The final product distribution is influenced by the relative electrophilicity of the two carbonyl groups. mdpi.com To overcome such regioselectivity issues, one strategy involves the in-situ generation of a biselectrophile from an aldehyde and a carbonyl compound, which has been shown to produce high yields of a single isomer in the synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.com

Several factors can be manipulated to control regioselectivity, including the choice of solvent, catalyst, and reaction temperature. For example, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the regioselectivity of the reaction can be controlled by the choice of reaction conditions. rsc.org Similarly, the synthesis of 3,4-diaryl-1H-pyrazoles via a 1,3-dipolar cycloaddition has been reported to be highly regioselective, with the regiochemistry confirmed by 2D-NMR techniques and DFT calculations. rsc.org

The following table summarizes some approaches to achieve regioselectivity in pyrazole synthesis:

MethodDescriptionExample
Use of Symmetrical Reagents Employing symmetrical starting materials eliminates the possibility of forming different regioisomers.Not always feasible for complex targets.
Controlling Reaction Conditions Modifying solvent, temperature, or catalyst can favor the formation of one regioisomer over another. rsc.orgTunable regioselective synthesis of pyrazolo[3,4-d]pyrimidines. rsc.org
In-situ Generation of Intermediates Generating a reactive intermediate in the reaction mixture can direct the reaction towards a specific regioisomer. mdpi.comThree-component synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.com
Directing Groups Incorporating a directing group into one of the reactants can steer the reaction to a specific position.Synthesis of 1,3,4,5-substituted pyrazoles. mdpi.com

While stereoselectivity is less commonly discussed in the synthesis of the aromatic this compound core itself, it becomes crucial when chiral centers are introduced in the derivatives. For instance, in the synthesis of pyrazolo[3,4-b]pyridin-6-ones, the creation of stereocenters would necessitate stereoselective control. beilstein-journals.org

Post-Synthetic Modifications and Functionalization Strategies

Post-synthetic modification is a powerful tool for diversifying the structure and properties of a core heterocyclic scaffold like this compound. Once the main ring system is constructed, various functional groups can be introduced or modified to create a library of derivatives with potentially different biological activities.

Common post-synthetic modifications include electrophilic substitution, nucleophilic substitution, and cross-coupling reactions. The pyrazole ring, being a π-excessive aromatic system, typically undergoes electrophilic substitution at the C4 position. mdpi.com Conversely, nucleophilic attacks are more likely to occur at the C3 and C5 positions. mdpi.com

For the benzoxazole moiety, functionalization can be achieved through reactions targeting the benzene (B151609) ring or the oxazole ring. For example, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine can be used as a precursor to synthesize various fused pyrimidine (B1678525) and triazine derivatives containing a benzoxazole moiety. researchgate.net

The table below outlines some common post-synthetic modification strategies applicable to pyrazole and benzoxazole containing compounds:

Reaction TypePosition(s) on Pyrazole RingPosition(s) on Benzoxazole RingExample Application
Electrophilic Aromatic Substitution C4Benzene ringIntroduction of nitro, halo, or acyl groups.
Nucleophilic Aromatic Substitution C3, C5Benzene ring (if activated)Displacement of leaving groups like halides with nucleophiles.
Cross-Coupling Reactions (e.g., Suzuki, Heck) Halogenated positionsHalogenated positionsFormation of C-C bonds to introduce aryl or alkyl substituents. nih.gov
N-Alkylation/Arylation N1 of pyrazole-Introduction of various substituents on the pyrazole nitrogen.
Functional Group Interconversion --Conversion of one functional group to another (e.g., reduction of a nitro group to an amine).

These modification strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Advanced Computational and Theoretical Investigations of 1h Pyrazolo 3,4 E Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is instrumental in predicting a molecule's reactivity and various electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis also helps in understanding the electron-donating and electron-accepting capabilities of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Spectroscopic Property Predictions (e.g., UV-Vis, Vibrational)

DFT calculations can be employed to predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is used to forecast the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Additionally, DFT can predict vibrational spectra (infrared and Raman), which correspond to the vibrational modes of the molecule's chemical bonds.

Ab Initio Methods for Conformation and Energetic Stability

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are highly accurate for determining the conformational and energetic stability of molecules. By calculating the energies of different possible spatial arrangements (conformers) of a molecule, the most stable conformation can be identified.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to model and simulate the behavior of molecules. These approaches are valuable for understanding the dynamic properties of molecules and their interactions with their environment. Due to the lack of specific studies on 1H-Pyrazolo[3,4-e]benzoxazole, no specific findings can be reported for this section.

Based on a comprehensive review of the available scientific literature, there is a notable lack of specific research focusing solely on the advanced computational and theoretical investigations of the precise compound This compound as requested in the detailed outline.

The existing body of research primarily addresses broader categories of related compounds or different isomers, such as:

Benzoxazole (B165842) derivatives : Studies in this area are plentiful but discuss the entire class of compounds rather than the specific pyrazolo-fused system requested.

Pyrazolo[3,4-d]pyrimidine derivatives : This is a different, though related, heterocyclic system that has been investigated for its anticancer properties, including molecular docking studies.

Pyrazolo[3,4-b]pyridine derivatives : Another class of isomers that has been the subject of design, synthesis, and molecular modeling.

Other pyrazole-fused systems : Research is available on various other fusions, such as pyrazoloquinolines, pyrazolopyridopyrimidines, and pyrazolobenzotetrazines, often including computational analyses.

While these studies utilize the methodologies outlined in the request—such as molecular docking, molecular dynamics, pharmacophore modeling, and QSAR—the specific data and findings are associated with their respective molecular scaffolds, not this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline while focusing exclusively on this compound, as the specific computational data required does not appear to be available in the public domain based on the search results. Fulfilling the request would necessitate extrapolating data from related but distinct molecules, which would be scientifically inaccurate and violate the instruction to focus solely on the specified compound.

Mechanistic Insights into the Biological Activity of 1h Pyrazolo 3,4 E Benzoxazole Derivatives

Elucidation of Molecular Mechanisms of Action

The biological effects of pyrazolo-fused heterocycles and benzoxazoles are often traced to their interactions with key cellular components, leading to the modulation of critical pathways involved in cell survival and proliferation.

Enzyme Inhibition Studies (e.g., Kinases: CDK, EGFR, Src, mTOR, TBK1, FASN, hCA)

Derivatives of pyrazolo-fused scaffolds are well-documented as potent kinase inhibitors, a class of enzymes crucial for cell signaling.

TBK1 Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways. nih.govnih.gov Through multiple rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity. nih.govnih.gov

CDK Inhibition: The 1H-pyrazolo[3,4-b]pyridine scaffold is also effective against cyclin-dependent kinases (CDKs), which regulate cell cycle progression. The derivative SQ-67563 was identified as a potent and selective inhibitor of CDK1 and CDK2. nih.gov In cellular assays, this compound acts as a cytotoxic agent, blocking cell cycle progression and inducing apoptosis. nih.gov

EGFR Inhibition: Researchers have designed and synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives to act as epidermal growth factor receptor (EGFR) inhibitors. semanticscholar.org One promising compound, 12b , showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant form (EGFRT790M). semanticscholar.org

mTOR Pathway Suppression: The mTOR signaling pathway is a central regulator of cell growth and metabolism. A benzoxazole (B165842) derivative, K313 , has been shown to suppress this pathway by downregulating the p-p70S6K protein, which is vital for cell survival and cell cycle progression. nih.gov

Compound ScaffoldTarget EnzymeKey Derivative(s)Potency (IC50)Reference
1H-Pyrazolo[3,4-b]pyridineTBK115y0.2 nM nih.govnih.gov
1H-Pyrazolo[3,4-b]pyridineCDK1/CDK2SQ-67563Potent inhibitor nih.gov
1H-Pyrazolo[3,4-d]pyrimidineEGFRWT12b0.016 µM semanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidineEGFRT790M12b0.236 µM semanticscholar.org
BenzoxazolemTOR/p70S6KK313Pathway suppression nih.gov

Receptor Binding and Activation/Inhibition Mechanisms

Beyond enzyme inhibition, these heterocyclic compounds can interact with cellular receptors. For instance, certain pyrazolo[5,1-c] nih.govsemanticscholar.orgnih.govbenzotriazine derivatives have been studied for their binding affinity to the benzodiazepine site on the GABAA receptor complex. nih.gov Similarly, oxazolo[3,4-a]pyrazine derivatives have been developed as potent antagonists for the neuropeptide S receptor (NPSR). nih.gov These studies highlight the versatility of such scaffolds in targeting different receptor systems.

Interaction with Nucleic Acids and Biopolymers

Several classes of pyrazolo-fused and benzoxazole derivatives have been shown to interact with DNA, representing another key mechanism for their biological activity. Some pyrazolo[1,2-a]benzo nih.govsemanticscholar.orgnih.govresearchgate.nettetrazin-3-one derivatives have been investigated for their ability to bind and stabilize G-quadruplex (GQ) DNA structures, particularly in the c-myc oncogene promoter. nih.gov This stabilization can inhibit gene transcription and demonstrates a potential anticancer mechanism. nih.gov Furthermore, in the context of anticancer therapy, benzoxazole derivatives have demonstrated potent activity through mechanisms that include DNA intercalation. mdpi.com

Cellular Pathway Modulation (e.g., Cell Cycle Progression, Apoptosis Induction)

A common outcome of the enzymatic and biomolecular interactions of these compounds is the modulation of cellular pathways governing cell life and death.

Cell Cycle Arrest: The benzoxazole derivative K313 was found to induce a moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , was shown to induce cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cells. nih.gov Benzimidazole-based derivatives have also been reported to effectively suppress cell cycle progression. mdpi.com

Apoptosis Induction: Many of these compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.

The benzoxazole derivative K313 mediates apoptosis, which is accompanied by the activation of caspase-9 and caspase-3 and a decrease in mitochondrial membrane potential. nih.gov

The 1H-pyrazolo[3,4-d]pyrimidine derivative 12b was found to be a good apoptotic inducer in A549 lung cancer cells. semanticscholar.org

The pyrazolo[3,4-d]pyridazine derivative PPD-1 induces apoptosis by disrupting the balance of Bcl-2/Bax expression in lung cancer cells, pointing to the involvement of the intrinsic mitochondria-dependent pathway. nih.gov Apoptosis can be triggered through both intrinsic (mitochondria-centered) and extrinsic (death receptor-mediated) pathways, often involving the activation of a cascade of caspase enzymes. frontiersin.org

Compound ScaffoldDerivativeCellular EffectCell LineReference
BenzoxazoleK313G0/G1 cell cycle arrestNalm-6, Daudi nih.gov
BenzoxazoleK313Apoptosis inductionNalm-6, Daudi nih.gov
1H-Pyrazolo[3,4-d]pyridazinePPD-1Sub G1 & G2/M arrestA549 nih.gov
1H-Pyrazolo[3,4-d]pyridazinePPD-1Apoptosis inductionA549 nih.gov
1H-Pyrazolo[3,4-d]pyrimidine12bS & G2/M arrest, ApoptosisA549 semanticscholar.org

Structure-Activity Relationship (SAR) Derivations for Biological Responses

Understanding how chemical structure relates to biological activity is crucial for designing more effective and selective therapeutic agents.

Influence of Substituents on Potency and Selectivity

SAR studies on various pyrazolo-fused and benzoxazole scaffolds have revealed key structural features that govern their biological effects.

For benzoxazole derivatives, the presence and position of electron-withdrawing or electron-releasing groups on the aryl rings can significantly enhance or decrease biological activity. researchgate.netnih.gov For instance, in one study on benzoxazole-oxadiazole hybrids, a derivative with a nitro group (–NO2) at the meta-position of both aryl rings was found to be a significantly active inhibitor of acetylcholinesterase and butyrylcholinesterase. nih.gov

In a series of 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, SAR studies showed that forming a salt bridge with the amino acid Asp157 and introducing hydrophobic fragments into an adjacent cavity were critical for enhancing potency. nih.gov

For benzofuran derivatives, which share some structural similarities, substitutions at the C-2 position with ester or heterocyclic rings were found to be crucial for cytotoxic activity against cancer cells. mdpi.com The addition of a fluorine atom at position 4 of a 2-benzofuranyl group resulted in a twofold increase in potency and inhibitory activity in one series. mdpi.com

Analysis of antiproliferative benzoxazole derivatives showed that compounds with a chlorine at position 5 of the benzoxazole ring or a methoxy group at position 3 of an attached phenyl ring generally exhibited higher activity. mdpi.com

Positional Effects of Functional Groups on Biological Efficacy

No studies detailing the effects of substituting functional groups at various positions on the 1H-Pyrazolo[3,4-e]benzoxazole scaffold have been identified. Structure-activity relationship (SAR) studies are crucial for understanding how the placement of different chemical moieties influences the biological efficacy of a compound. Such studies for this specific scaffold are not present in the available literature.

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling for this compound derivatives has not been reported. The identification of key pharmacophoric elements, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, is essential for understanding how these molecules interact with their biological targets. Without experimental activity data, the generation of a valid pharmacophore model is not possible.

Mechanistic Selectivity Investigations

There is no information available regarding the mechanistic selectivity of this compound derivatives for specific biological targets. Investigations into the selectivity of a compound are fundamental to understanding its therapeutic potential and potential off-target effects.

Pre Clinical Biological Activity Spectrum and Targeted Applications

Anti-Microbial Activity

Derivatives of pyrazole (B372694) and benzoxazole (B165842), the core components of the target scaffold, have demonstrated a broad spectrum of activity against various microbial pathogens. Research into fused systems like pyrazolobenzoxazoles aims to leverage the synergistic potential of these two moieties.

Antibacterial Potency against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrazole and benzoxazole derivatives has been extensively studied. Synthetic benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity, showing potent effects against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa mdpi.com.

Studies on related pyrazole-fused heterocycles have shown significant, dose-dependent antibacterial activity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated greater growth inhibition against Gram-negative E. coli compared to the Gram-positive S. aureus nih.gov. Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing effectiveness against both Gram-positive and Gram-negative strains nih.gov. Other related structures, such as 1H-pyrazolo[3,4-b]pyrazine and its pyridine (B92270) analogues, have shown elevated activity towards anaerobic bacteria nih.gov.

The specific substitutions on the benzoxazole or pyrazole ring systems play a critical role in their antibacterial efficacy. For example, a benzoxazole derivative substituted with a 4-(piperidinethoxy)phenyl unit at position 2 displayed pronounced activity against the Gram-negative P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and against the Gram-positive E. faecalis with an MIC of 0.5 μg/mL mdpi.com. The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria are a key factor in the selective activity of these compounds mdpi.com.

Compound ClassBacterial Strain(s)Activity/ResultReference
Pyrazolo[3,4-d]pyrimidine derivativeE. coli (Gram-negative)Significant growth inhibition at 50 µg/mL nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeS. aureus (Gram-positive)Almost complete growth inhibition at 200 µg/mL nih.gov
Benzoxazole derivative 47P. aeruginosa (Gram-negative)MIC = 0.25 μg/mL mdpi.com
Benzoxazole derivative 47E. faecalis (Gram-positive)MIC = 0.5 μg/mL mdpi.com
Pyrazolo[3,4-b]pyridine derivativesB. subtilis, S. aureus (Gram-positive), E. coli (Gram-negative)Moderate antibacterial activities (Inhibition Zone: 12-16 mm) japsonline.com

Antifungal Efficacy

The pyrazole and benzoxazole scaffolds are integral to many compounds with significant antifungal properties. Research has shown that derivatives incorporating these rings exhibit notable efficacy against a range of fungal pathogens, particularly phytopathogenic fungi nih.govnih.gov.

For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were tested against fungi such as Alternaria porri, Marssonina coronaria, and Rhizoctonia solani nih.govnih.gov. One isoxazole (B147169) pyrazole carboxylate derivative demonstrated significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL nih.govnih.gov. Similarly, newly synthesized pyrazole derivatives containing a 2(3H)-benzoxazolone ring showed promising inhibition potential against Fusarium species uctm.edu.

The structure-activity relationship is crucial; for instance, the introduction of an aryl trifluoromethoxy group into pyrazole analogues led to compounds with high activity against several tested fungi nih.gov. One such compound exhibited potent activity against Fusarium graminearum with an EC50 value of 0.0530 μM, which was comparable to the commercial fungicide pyraclostrobin (B128455) nih.gov. Other studies on heterocyclic benzoxazole derivatives found that certain compounds could provide over 50% inhibition against five different fungi, with one derivative achieving a 76.4% inhibition rate against Mycosphaerella melonis mdpi.com.

Compound ClassFungal Strain(s)Activity/ResultReference
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solaniEC50 = 0.37 μg/mL nih.govnih.gov
Pyrazole analogue 1vFusarium graminearumEC50 = 0.0530 μM nih.gov
Heterocyclic benzoxazole derivative 4ahMycosphaerella melonis76.4% inhibition rate mdpi.com
Pyrazole-benzoxazolone hybrid 3aFusarium speciesInhibition potential of 27.8 - 38.1% uctm.edu

Anticancer/Antitumor Research

The fusion of pyrazole and benzoxazole rings is a strategy employed in the design of novel anticancer agents. Both individual heterocycles are known pharmacophores in oncology, and their combination in a single molecular framework is an active area of research.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives based on pyrazole-fused systems and benzoxazoles have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines.

For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were assessed for their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cells. One promising compound showed IC50 values of 8.21 μM and 19.56 μM against A549 and HCT-116, respectively nih.govsemanticscholar.org. Other pyrazole derivatives have also been tested against the A549 cell line, demonstrating their potential for inhibiting lung adenocarcinoma cell growth mdpi.com.

Benzoxazole-based compounds have also shown significant cytotoxic potential. A study on benzoxazole-based amides and sulfonamides identified a lead compound that was highly potent in the colorectal cancer cell lines HT-29 and HCT116 nih.govbohrium.com. This compound was found to induce a concentration-dependent activation of caspases and cause cell-cycle arrest in these cell lines nih.govbohrium.com. Related pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives have demonstrated cytotoxic activity against prostate (PC-3) and breast (MCF-7) cancer cell lines researchgate.net. The broad-spectrum anticancer activity of such derivatives against cell lines like HeLa, A549, and HepG2 is often attributed to their ability to form interactions with active site residues in biological targets researchgate.net.

Compound ClassCancer Cell LineActivity (IC50/EC50)Reference
1H-Pyrazolo[3,4-d]pyrimidine derivative 12bA549 (Lung)8.21 µM nih.govsemanticscholar.org
1H-Pyrazolo[3,4-d]pyrimidine derivative 12bHCT-116 (Colon)19.56 µM nih.gov
Benzoxazole-based amide 3fHT-29 (Colorectal)Identified as most cytotoxic compound in the series nih.govbohrium.com
Benzoxazole-based amide 3fHCT116 (Colorectal)High potency nih.govbohrium.com
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivativesPC-3 (Prostate), MCF-7 (Breast)Demonstrated cytotoxic activity researchgate.net
Pyrazolo-pyridazine derivativeHepG-2 (Liver)IC50 = 17.30 µM mdpi.com

In Vivo Efficacy in Animal Models of Cancer

While in vitro studies are abundant, data on the in vivo efficacy of 1H-Pyrazolo[3,4-e]benzoxazole itself in animal cancer models is limited in the available literature. However, research on closely related structures provides preliminary evidence of their potential. For example, certain pyrazolo[3,4-d]pyrimidine derivatives that showed promising in vitro anticancer activity have also been reported to possess in vivo efficacy nih.gov. These findings in analogous heterocyclic systems suggest that the pyrazolobenzoxazole scaffold could also yield candidates with valuable in vivo anticancer properties, warranting further investigation in preclinical animal models.

Anti-inflammatory Investigations

Both pyrazole and benzoxazole moieties are found in compounds known for their anti-inflammatory effects. The development of fused pyrazolobenzoxazole derivatives is a promising strategy for discovering novel anti-inflammatory agents.

Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory activity, in some cases higher than the reference drug indomethacin, in in vivo models like the carrageenan-induced paw edema test nih.gov. The mechanism often involves the inhibition of enzymes like lipoxygenase nih.gov.

Similarly, benzoxazole derivatives have been investigated as potent anti-inflammatory agents. One study identified benzoxazolone derivatives that act as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, leading to reduced production of the pro-inflammatory cytokine IL-6 nih.gov. Another series of novel benzoxazole derivatives also showed a significant reduction in inflammation in the carrageenan-induced paw edema rat model researchgate.netjocpr.com. Furthermore, certain ureidobenzoxazoles were found to be potent inhibitors of the pro-inflammatory cytokines TNF-α and IL-6 jocpr.com.

Studies on other related fused pyrazole systems, such as pyrazolo[1,5-a]quinazolines, have identified compounds that inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response mdpi.comnih.gov.

Compound ClassAssay/ModelKey FindingReference
Pyrazoline derivativesCarrageenan-induced paw edema (in vivo)Higher activity than indomethacin nih.gov
Benzoxazolone derivativesIL-6 inhibition (in vitro)IC50 values as low as 5.09 μM nih.gov
N-(5-(2-arylidenehydrazinecarbonyl) benzoxazol-2-yl) -2-(dialkylamino) acetamide (B32628) derivativesCarrageenan-induced paw edema (in vivo)Significant reduction in inflammation (p<0.0001) researchgate.net
Pyrazolo[1,5-a]quinazoline derivativesLPS-induced NF-κB inhibitionIdentified compounds with IC50 < 50 µM mdpi.comnih.gov
Ureidobenzoxazole derivative 5eTNF-α and IL-6 inhibitionFound to be a potent inhibitor jocpr.com

Antioxidant Capacity Assessment

Derivatives of both benzoxazole and pyrazole have been investigated for their ability to counteract oxidative stress. The antioxidant potential of these compounds is often evaluated using in vitro models, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging methods, and ferrous ion-chelation capacity assays. ijpsr.commdpi.comresearchgate.net

Research into novel benzoxazole and naphthoxazole analogs has demonstrated varying antioxidant potentials, with some compounds showing IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) in the sub-micromolar range. mdpi.com For instance, certain analogs displayed IC₅₀ values between 0.214 µM and 0.887 µM. mdpi.com Similarly, studies on pyrazole derivatives have confirmed their capacity to reduce oxidative damage in a dose-dependent manner. banglajol.info The integration of these two pharmacophores in a single molecule is a strategic approach to developing potent antioxidant agents.

Table 1: Antioxidant Activity of Selected Benzoxazole and Pyrazole Derivatives
Compound ClassAssay MethodObserved Activity (IC₅₀)Reference
Benzoxazole/Naphthoxazole AnalogsDPPH Radical Scavenging0.214–0.887 µM mdpi.com
Pyrazole DerivativesNitric Oxide ScavengingActivity Confirmed ijpsr.com
Benzoxazole DerivativesFerrous Ion-ChelationActivity Confirmed researchgate.net
Chalcone-derived PyrazolesDPPH Radical ScavengingDose-dependent activity banglajol.info

Other Noteworthy Biological Activities

The potential of pyrazolo-benzoxazole derivatives in managing hyperglycemia is an area of active investigation. Both pyrazole and benzoxazole derivatives have independently shown promise as antihyperglycemic agents. pharmacophorejournal.comresearcher.life A key therapeutic strategy for type-II diabetes is the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase.

Studies on related pyrazolobenzothiazine derivatives, which share structural similarities, have demonstrated potent inhibitory effects on these enzymes. One synthetic compound, S1, exhibited effective IC₅₀ values of 3.91 µM against α-glucosidase and 8.89 µM against α-amylase. nih.gov Further research into pyrazolo[3,4-b]pyridine derivatives also revealed significant α-amylase inhibitory activity, with some compounds showing IC₅₀ values as low as 5.10 µM. nih.govresearchgate.net These findings suggest that the pyrazolo-benzoxazole scaffold could be a promising framework for the development of new antidiabetic agents.

Table 2: In Vitro Antidiabetic Activity of Related Pyrazole Derivatives
Compound ClassEnzyme TargetReported IC₅₀ ValueReference
Pyrazolobenzothiazine (S1)α-glucosidase3.91 µM nih.gov
Pyrazolobenzothiazine (S1)α-amylase8.89 µM nih.gov
Pyrazolo[3,4-b]pyridine Hydrazide (3c)α-amylase9.6 ± 0.5 μM nih.gov
Biaryl Pyrazolo[3,4-b]pyridine Hydrazide (7f)α-amylase5.10 µM researchgate.net

The pyrazole nucleus is a well-established pharmacophore in drugs known for their analgesic and anti-inflammatory actions. rjpbr.com Similarly, benzoxazole and benzoxazolone derivatives have been reported to possess anti-inflammatory and analgesic activities. nih.govresearchgate.net Consequently, hybrid molecules incorporating both structures are being explored for their potential in pain management.

Pre-clinical evaluation of novel benzoxazole derivatives has been conducted using in-vivo models, such as the acetic acid-induced writhing test in mice, to assess anti-nociceptive effects. nih.gov Studies on fused pyrazole systems, like pyrazolo[3,4-c]pyrazole (B14755706) derivatives, have also confirmed that these compounds exhibit analgesic and anti-inflammatory properties. researchgate.netsciencescholar.us These results support the rationale for designing this compound derivatives as potential new analgesic agents.

Derivatives containing pyrazole or benzoxazole rings have shown a range of activities within the central nervous system. Pyrazole itself is associated with anticonvulsant properties. rjpbr.com Research into specific pyrazole derivatives has demonstrated both antidepressant and anticonvulsant activities in mouse models. bohrium.com

Furthermore, a series of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles were designed and evaluated for CNS activity. nih.govresearchgate.net These compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, as well as the forced swimming test (FST) for antidepressant effects. nih.gov Certain derivatives, such as compound 5j, showed a potent anti-MES ED₅₀ value of 12.7 mg/kg, while compound 5g displayed both significant anticonvulsant and antidepressant activity. nih.gov The mechanism for compound 5g was suggested to involve the GABAergic system. nih.gov These findings highlight the potential of the benzoxazole scaffold in developing CNS-active agents.

Table 3: CNS Activity of Selected Benzoxazole Derivatives
CompoundActivity TypeAnimal ModelPotency (ED₅₀)Reference
Compound 5jAnticonvulsantMaximal Electroshock (MES)12.7 mg/kg nih.gov
Compound 5gAnticonvulsantMaximal Electroshock (MES)31.7 mg/kg nih.gov
Compound 5gAntidepressantForced Swimming Test (FST)Activity Confirmed nih.govresearchgate.net

The pyrazole scaffold has been identified as a promising base for the development of antiviral agents targeting a variety of pathogens, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov Similarly, benzoxazole derivatives have been noted for their antiviral properties. researchgate.net

Recent studies have explored pyrazole derivatives for their efficacy against Newcastle disease virus (NDV), a significant avian pathogen. nih.govnih.gov In these studies, certain hydrazone and thiazolidinedione derivatives achieved 100% protection against NDV in experimental setups. nih.gov Other related fused heterocyclic systems, such as 1H-pyrazolo[3,4-d]pyrimidines, have been identified as low micromolar inhibitors of the Zika Virus (ZIKV), with some analogs showing EC₅₀ values around 5.1 µM. mdpi.com This body of research indicates that the this compound core could be a valuable template for discovering novel antiviral compounds.

One of the most promising areas of research for pyrazolo-benzoxazole hybrids is in the development of new agents against Mycobacterium tuberculosis (MTB). The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates novel therapeutics. researchgate.netnih.gov

A targeted approach of combining the pyrazoline and benzoxazole pharmacophores has yielded derivatives with potent in vitro activity against the MTB H37Rv strain and MDR-TB strains. researchgate.net Many of these compounds displayed significant efficacy, with Minimum Inhibitory Concentration (MIC) values in the range of approximately 0.625 to 25 µg/mL. researchgate.net Molecular docking studies suggest that these compounds may act by inhibiting the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. researchgate.netnih.gov Further research on pyrazole-containing derivatives has consistently shown promising anti-TB activity, reinforcing the potential of this chemical class. nih.govjapsonline.com

Table 4: Antitubercular Activity of Pyrazoline-Benzoxazole Derivatives
Compound ClassTarget Strain(s)Activity Range (MIC)Potential TargetReference
Benzoxazole-based Pyrazoline DerivativesM. tuberculosis H37Rv, MDR-TB~0.625–25 µg/mLEnoyl-ACP reductase (InhA) researchgate.net
Pyrazole-4-carboxamide Derivatives (e.g., 5e)M. tuberculosis H37Rv3.12 µg/mlNot specified japsonline.com
Pyrazolylpyrazoline Hybrids (e.g., 9o)M. tuberculosis H37Rv12.5 µg/mLInhA nih.gov

Anthelmintic Properties

Helminth infections remain a significant global health challenge, necessitating the development of new anthelmintic agents to combat growing drug resistance. The benzoxazole nucleus is a key structural motif in compounds investigated for anthelmintic properties. researchgate.netglobalresearchonline.net While direct studies on the anthelmintic activity of this compound are not extensively documented, research on related benzoxazole derivatives highlights the potential of this chemical class.

For instance, a series of 5-nitro-1,3-benzoxazole derivatives were synthesized and evaluated for their anthelmintic effects. globalresearchonline.net Certain compounds within this series demonstrated potent activity. Molecular docking studies for these derivatives suggested that the anthelmintic properties may arise from the inhibition of the β-tubulin protein in parasites, a validated target for many anthelmintic drugs. globalresearchonline.net The disruption of β-tubulin function interferes with vital cellular processes in the parasite, leading to its paralysis and death. The pyrazole moiety is also recognized for its broad spectrum of biological activities, contributing to the interest in its inclusion in novel therapeutic agents. nih.gov

Table 1: Anthelmintic Activity of Related Benzoxazole Derivatives

Compound Name Target Protein Finding

Note: This table presents data for structurally related compounds to indicate the potential of the benzoxazole scaffold, not for this compound itself.

Enzyme Modulatory Activities (e.g., Acetylcholinesterase, Carbonic Anhydrase)

The inhibition or modulation of specific enzymes is a cornerstone of modern drug discovery. Both pyrazole and benzoxazole scaffolds are prevalent in the design of potent and selective enzyme inhibitors.

Acetylcholinesterase (AChE) Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease. The benzoxazole ring is a component of various compounds designed as AChE inhibitors. While specific data on this compound is limited, the general importance of the benzoxazole scaffold in this context suggests it is a promising area for investigation.

Carbonic Anhydrase (CA) Carbonic anhydrases are a family of metalloenzymes that play crucial roles in physiological processes, including pH regulation and CO2 transport. Inhibitors of these enzymes (CAIs) are used as diuretics, anti-glaucoma agents, and are being explored for anticancer and anticonvulsant therapies. Fused pyrazole derivatives have emerged as a significant class of carbonic anhydrase inhibitors.

Studies on structurally related pyrazolo-fused heterocycles have demonstrated potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For example, a series of pyrazolo[4,3-c]pyridine sulfonamides showed potent inhibition, with some compounds exhibiting greater activity against specific isoforms (hCA I, hCA II) than the standard reference drug, acetazolamide (B1664987). Similarly, research into pyrazolo-1,2-benzothiazine derivatives also revealed potential for carbonic anhydrase inhibition, with some compounds showing activity in the micromolar range. These findings underscore the potential of the pyrazole-fused heterocyclic core, as found in this compound, to serve as a template for the design of novel CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition by Structurally Related Pyrazole-Fused Compounds

Compound Class Target Enzyme(s) Reported Activity
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I, hCA II, hCA IX, hCA XII Potent inhibition, with some derivatives showing Ki values lower than the reference drug acetazolamide against hCA I and hCA II.

Note: This table presents data for analogous pyrazole-fused heterocyclic systems to illustrate the potential of the scaffold, not for this compound itself.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 1H-pyrazolo[3,4-e]benzoxazole derivatives will likely focus on the principles of green chemistry to enhance sustainability. researchgate.netjetir.org Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. ajchem-a.comglobalresearchonline.net Emerging research is anticipated to prioritize the development of eco-friendly and efficient synthetic protocols.

Key areas of development include:

One-pot, multi-component reactions: These reactions are expected to streamline the synthesis process, reducing the number of intermediate purification steps and minimizing solvent usage. nih.gov

Use of green catalysts: The exploration of reusable and non-toxic catalysts, such as magnetic nanoparticles, is a promising avenue. researchgate.netajchem-a.com These catalysts can be easily separated from the reaction mixture, reducing waste and improving cost-effectiveness. ajchem-a.com

Alternative energy sources: The application of microwave irradiation and sonochemistry is expected to accelerate reaction times and improve yields while reducing energy consumption compared to conventional heating methods. mdpi.comnih.gov

Eco-friendly solvents: A shift towards the use of greener solvents, such as water or deep eutectic solvents, is anticipated to replace volatile and toxic organic solvents. mdpi.com

These sustainable approaches will not only make the synthesis of this compound derivatives more environmentally benign but also more economically viable for large-scale production.

Advanced Computational Approaches in Rational Drug Design

Computational methods are becoming indispensable tools in modern drug discovery, and their application to the this compound scaffold is expected to grow significantly. beilstein-journals.org Rational drug design, guided by computational simulations, can accelerate the identification and optimization of potent and selective drug candidates.

Future computational research will likely involve:

Molecular Docking and Virtual Screening: These techniques will be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. researchgate.netgrowingscience.comnih.govresearchgate.netijpsdronline.com This allows for the rapid screening of large virtual libraries to identify promising lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models will be developed to establish correlations between the chemical structure of this compound analogs and their biological activity. researchgate.netijpsdronline.com These models can guide the design of new derivatives with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of the ligand-protein complexes, helping to understand the stability of interactions and the mechanism of action at an atomic level. researchgate.netmdpi.com

Pharmacophore Modeling: This approach will be used to identify the essential structural features required for the biological activity of this compound derivatives, aiding in the design of novel compounds with desired pharmacological profiles. mdpi.com

The integration of these computational strategies will facilitate a more targeted and efficient drug design process for this heterocyclic system.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases such as cancer. mdpi.com The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction as a more effective therapeutic approach. The this compound scaffold, being a privileged structure, is well-suited for the development of multi-target inhibitors. rsc.orgnih.gov

Future research in this area will focus on:

Design of Dual or Multi-Target Inhibitors: By strategically modifying the substituents on the this compound core, it may be possible to design compounds that simultaneously inhibit multiple key targets involved in a disease pathway, such as different protein kinases.

Exploiting Bioisosterism: The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been successfully utilized to develop kinase inhibitors. rsc.orgscispace.com Similar bioisosteric replacement strategies can be applied to the this compound system to target ATP-binding sites in various enzymes.

Combating Drug Resistance: Multi-target drugs can be more effective in overcoming drug resistance, a major challenge in cancer therapy.

The exploration of polypharmacology will open up new avenues for the development of more efficacious and robust therapies based on the this compound framework.

Investigation of this compound in Materials Science and Functional Applications (e.g., Fluorescent Probes)

Beyond its potential in medicinal chemistry, the this compound scaffold possesses photophysical properties that make it a candidate for applications in materials science, particularly as fluorescent probes. nih.govnih.gov Fluorescent probes are crucial tools for bioimaging and sensing applications. nih.gov

Emerging research directions in this field include:

Development of Novel Fluorophores: The synthesis of new this compound derivatives with tailored fluorescence properties, such as high quantum yields, large Stokes shifts, and photostability, will be a key focus. researchgate.netrsc.orgnih.gov

Bioimaging Applications: These fluorescent compounds could be utilized for live-cell imaging, allowing for the visualization of specific cellular components or biological processes in real-time. nih.gov

Sensing of Ions and Small Molecules: The this compound core could be functionalized to create chemosensors for the detection of biologically important ions or small molecules.

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some pyrazoloquinoxaline derivatives suggest that this compound analogs could be explored as emitters in OLEDs. rsc.org

The unique electronic structure of this fused heterocycle provides a versatile platform for the design of novel functional materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery. elifesciences.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of new drug candidates.

The application of AI and ML to the this compound scaffold will likely involve:

Predictive Modeling: Machine learning models, such as artificial neural networks (ANN) and random forests, can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of this compound derivatives. nih.govarxiv.org

De Novo Drug Design: Generative AI models can be used to design novel this compound structures with desired properties, expanding the accessible chemical space.

High-Throughput Screening Data Analysis: AI algorithms can analyze large datasets from high-throughput screening campaigns to identify hit compounds and structure-activity relationships more efficiently.

The integration of AI and ML will significantly enhance the efficiency and success rate of discovering and developing new drugs based on the this compound core.

Natural Product Inspired Research and Biomimetic Synthesis for this compound Architectures

Natural products have historically been a rich source of inspiration for the development of new drugs. While there are no known natural products containing the this compound core, the principles of natural product-inspired synthesis and biomimetic approaches can guide the design of novel analogs.

Future research in this area may explore:

Scaffold Hopping: This involves replacing a core scaffold in a known natural product with the this compound system to create novel compounds with potentially improved properties.

Biomimetic Synthesis: Mimicking biosynthetic pathways to construct the this compound core could lead to more efficient and stereoselective synthetic routes.

Fragment-Based Drug Discovery: Fragments of natural products can be combined with the this compound scaffold to generate novel hybrid molecules with unique biological activities.

By drawing inspiration from the structural diversity of natural products, researchers can unlock new possibilities for the design and synthesis of innovative this compound derivatives.

Q & A

Q. What are the key synthetic pathways for 1H-pyrazolo[3,4-e]benzoxazole derivatives, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation reactions. For example, triazole derivatives react with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization requires adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time (e.g., 4–12 hours) to improve yield and purity. Monitoring via TLC or HPLC is critical to isolate intermediates and final products.

Q. How should researchers characterize newly synthesized this compound compounds?

Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm ring fusion and substituent positions.
  • FT-IR to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if crystalline) to resolve ambiguities in fused-ring systems .

Q. What safety protocols are essential when handling this compound derivatives?

Due to potential toxicity and limited safety

  • Conduct all reactions in a fume hood with PPE (gloves, lab coat, goggles).
  • Avoid inhalation/contact; use closed systems for solvent evaporation.
  • Follow waste disposal guidelines for halogenated intermediates (e.g., dichlorophenoxy-substituted precursors) .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) guide the design of this compound-based anticancer agents?

  • 3D-QSAR (CoMFA/CoMSIA) models correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity against cancer cell lines (HepG2, MCF-7). Steric and electrostatic maps help prioritize synthetic targets .
  • Molecular docking identifies binding modes to targets like VEGFR-2. For example, benzoxazole derivatives with sulfonamide groups show hydrogen bonding with kinase hinge regions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Cell line specificity : Compare results across panels (e.g., NCI-60) to rule out lineage-dependent effects.
  • Mechanistic studies : Use Western blotting (e.g., apoptosis markers like caspase-3) or transcriptomics to distinguish cytotoxic vs. cytostatic effects .

Q. How are structure-activity relationships (SARs) determined for antimicrobial benzoxazole derivatives?

  • Introduce substituents at positions 2 (e.g., p-substituted phenyl) and 5 (amide-linked heterocycles) to modulate lipophilicity and membrane penetration.
  • Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains. Derivatives with nitro groups show enhanced broad-spectrum activity .

Q. What methodologies validate the mechanism of action for benzoxazole-based kinase inhibitors?

  • Enzyme assays : Measure IC₅₀ against purified kinases (e.g., VEGFR-2) using ADP-Glo™ kits.
  • Cellular thermal shift assays (CETSA) confirm target engagement in live cells.
  • Mutagenesis studies : Introduce point mutations (e.g., Lys868Ala in VEGFR-2) to disrupt binding .

Methodological Challenges and Solutions

Q. How can researchers improve aqueous solubility of this compound derivatives without compromising activity?

  • Introduce polar groups (e.g., -SO₂NH₂, -COOH) at non-critical positions.
  • Use prodrug strategies : Esterify carboxylic acids for passive diffusion, followed by hydrolysis in vivo.
  • Co-solvent systems (e.g., PEG-400/water) enhance solubility during in vitro assays .

Q. What experimental approaches bridge in vitro findings to in vivo models for benzoxazole derivatives?

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability in rodents. Derivatives with logP <3 and PSA <80 Ų often show favorable absorption.
  • Xenograft models : Evaluate tumor growth inhibition in mice using compounds with proven in vitro IC₅₀ <10 µM. Tafamidis, a benzoxazole-based transthyretin stabilizer, exemplifies translational success .

Q. How do DFT calculations aid in understanding the electronic properties of benzoxazole scaffolds?

  • HOMO-LUMO analysis predicts reactivity; electron-deficient rings (e.g., nitro-substituted) exhibit higher electrophilicity, enhancing DNA intercalation.
  • Vibrational spectroscopy (IR/Raman) combined with DFT validates charge distribution in fused-ring systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.